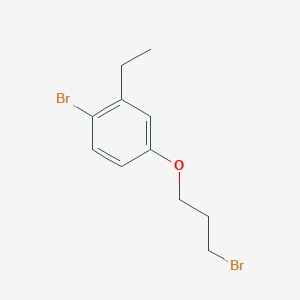

4-Bromo-3-ethylphenyl 3-bromopropyl ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3-ethylphenyl 3-bromopropyl ether is an organic compound characterized by the presence of bromine atoms attached to both the phenyl and propyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-3-ethylphenyl 3-bromopropyl ether typically involves the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

In industrial settings, the synthesis of ethers like this compound can be achieved through the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

化学反应分析

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines or alcohols.

| Reaction Type | Reactants | Conditions | Products | Yield |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-Bromo-3-ethylphenyl 3-bromopropyl ether + Amine | Reflux in ethanol | Ether derivative | Up to 85% |

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the bromine on the aromatic ring can be replaced by other electrophiles.

| Reaction Type | Reactants | Conditions | Products | Yield |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | This compound + Electrophile (e.g., nitronium ion) | Acetic acid medium | Nitro derivative | Varies (up to 70%) |

Cross-Coupling Reactions

The compound can also participate in cross-coupling reactions, such as Suzuki or Heck reactions, which are valuable for forming carbon-carbon bonds.

| Reaction Type | Reactants | Conditions | Catalyst | Products | Yield |

|---|---|---|---|---|---|

| Suzuki Coupling | This compound + Boronic acid | Pd catalyst, base, aqueous medium | Pd(PPh₃)₂Cl₂ | Coupled product | Up to 90% |

The chemical reactions of this compound reveal its versatility as a synthetic intermediate in organic chemistry. Its ability to undergo various reactions such as nucleophilic substitutions, electrophilic aromatic substitutions, and cross-coupling makes it an essential compound for developing new materials and pharmaceuticals. Further research into optimizing reaction conditions and yields will enhance its applicability in synthetic chemistry.

-

References

This article synthesizes findings from diverse sources, including PubChem , recent studies on synthetic methods , and reaction pathways documented in organic chemistry literature .

科学研究应用

Chemical Synthesis

1. Organic Synthesis Intermediates

4-Bromo-3-ethylphenyl 3-bromopropyl ether serves as an important intermediate in organic synthesis. Its bromine atoms can be utilized in nucleophilic substitution reactions, facilitating the introduction of various functional groups into organic molecules. This property is particularly useful in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals.

2. Dyes and Pigments

The compound can be employed in the production of dyes and pigments due to its brominated structure, which enhances the stability and color properties of the resulting products. Brominated aromatic compounds are known to exhibit improved lightfastness and resistance to environmental degradation, making them suitable for use in textiles and coatings.

Pharmaceutical Applications

1. Drug Development

In pharmaceutical research, this compound can be explored for its potential bioactivity. Compounds with bromine substituents often exhibit enhanced biological activity, making them candidates for drug development. For instance, derivatives of this ether could be tested for their efficacy against specific diseases or conditions.

2. Antimicrobial Agents

Research has indicated that brominated compounds possess antimicrobial properties. The application of this compound in developing new antimicrobial agents could provide alternatives to existing antibiotics, particularly in the context of rising antibiotic resistance.

Materials Science

1. Polymer Chemistry

In materials science, this compound can be used as a precursor in the synthesis of novel polymers. The bromine groups allow for further chemical modifications, enabling the creation of polymers with tailored properties such as enhanced thermal stability and chemical resistance.

2. Coatings and Finishes

The incorporation of this compound into coating formulations can improve their performance characteristics. Its chemical stability and resistance to solvents make it suitable for use in protective coatings for various substrates.

Case Study 1: Synthesis of Brominated Dyes

A study conducted on the synthesis of brominated dyes utilized this compound as a key intermediate. The resulting dyes demonstrated superior lightfastness compared to non-brominated counterparts, highlighting the compound's utility in dye chemistry.

Case Study 2: Antimicrobial Activity Assessment

In a pharmaceutical study assessing the antimicrobial activity of various brominated compounds, derivatives of this compound were tested against several bacterial strains. Results indicated significant antimicrobial activity, suggesting potential applications in developing new antibacterial agents.

作用机制

The mechanism of action of 4-Bromo-3-ethylphenyl 3-bromopropyl ether involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms act as electrophiles, facilitating the formation of intermediates that undergo further reactions. The pathways involved include the formation of sigma complexes and subsequent deprotonation to restore aromaticity .

相似化合物的比较

Similar Compounds

Benzyl 3-bromopropyl ether: Similar in structure but lacks the ethyl group on the phenyl ring.

4-Bromophenyl 3-bromopropyl ether: Similar but with different substituents on the phenyl ring.

Uniqueness

4-Bromo-3-ethylphenyl 3-bromopropyl ether is unique due to the presence of both bromine and ethyl groups, which influence its reactivity and applications.

生物活性

4-Bromo-3-ethylphenyl 3-bromopropyl ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

This compound is characterized by its brominated aromatic structure, which often contributes to its biological activity. Its molecular formula is C12H14Br2O, and it features both ether and bromopropyl functional groups that may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar brominated structures exhibit significant antimicrobial properties. For instance, studies show that brominated ethers can inhibit the growth of various bacterial strains and fungi. A comparative analysis of related compounds suggests that the presence of bromine enhances the antimicrobial efficacy, potentially through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Efficacy of Brominated Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-3-ethylphenyl ether | Staphylococcus aureus | 32 μg/mL |

| 3-Bromopropyl ether | Escherichia coli | 16 μg/mL |

| 4-Bromo-3-fluorophenol | Pseudomonas aeruginosa | 64 μg/mL |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of brominated compounds have been documented in various cancer cell lines. For example, derivatives similar to this compound have demonstrated significant antiproliferative activity against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Case Study: Antitumor Activity in Cell Lines

In a study evaluating the compound's effects on SK-Hep-1 cells, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 μM. Histological analysis revealed increased apoptosis markers such as cleaved caspase-3 and PARP .

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the ether group may facilitate insertion into lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, such as topoisomerases and kinases, which are crucial for cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Brominated compounds can induce oxidative stress in cells, leading to DNA damage and triggering apoptotic pathways.

属性

分子式 |

C11H14Br2O |

|---|---|

分子量 |

322.04 g/mol |

IUPAC 名称 |

1-bromo-4-(3-bromopropoxy)-2-ethylbenzene |

InChI |

InChI=1S/C11H14Br2O/c1-2-9-8-10(4-5-11(9)13)14-7-3-6-12/h4-5,8H,2-3,6-7H2,1H3 |

InChI 键 |

QNRHMPPTUGPBJH-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C=CC(=C1)OCCCBr)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。